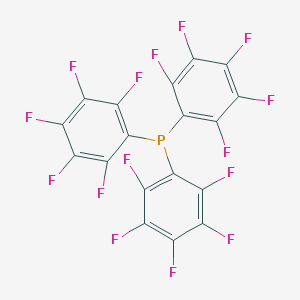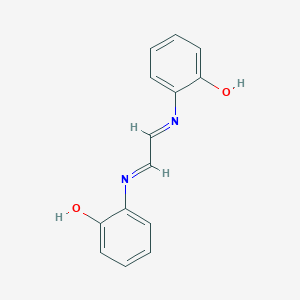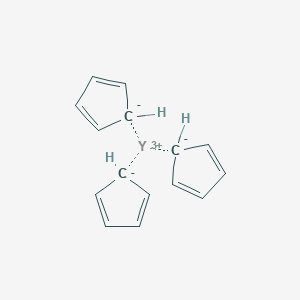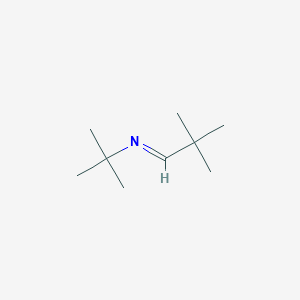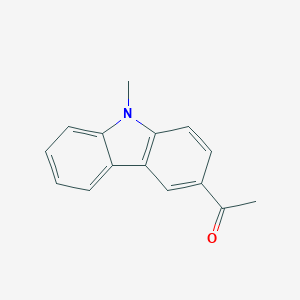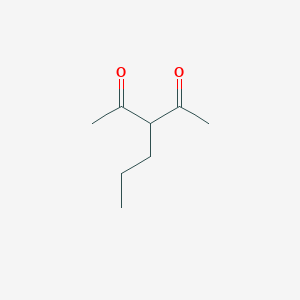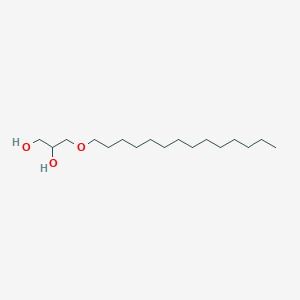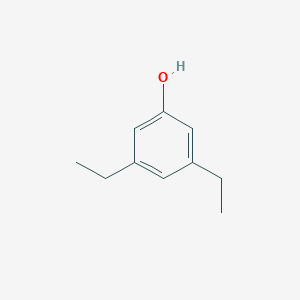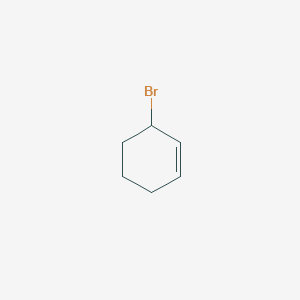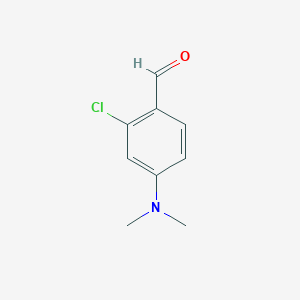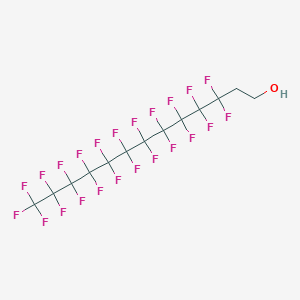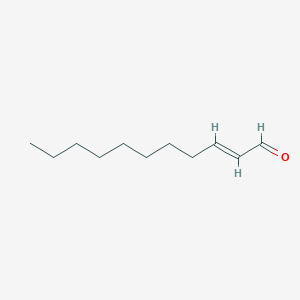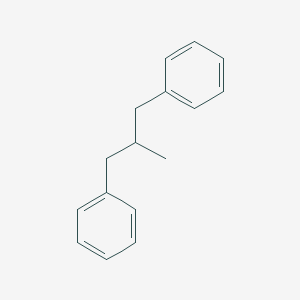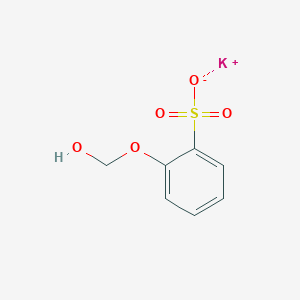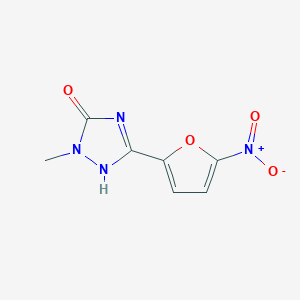
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one, also known as nitrotriazolone, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Nitrotriazolone has a unique chemical structure that makes it a valuable tool for investigating biochemical and physiological processes. In
Scientific Research Applications
Nitrotriazolone has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used to study the role of ROS in cellular signaling pathways and to investigate the effects of oxidative stress on cells. Nitrotriazolone has also been used as a tool for studying the function of various enzymes, including peroxidases, oxidases, and catalases.
Mechanism Of Action
Nitrotriazolone is a potent oxidizing agent that reacts with ROS to produce a fluorescent product. The mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone involves the transfer of an electron from the nitro group to the triazole ring, resulting in the formation of a highly reactive intermediate. This intermediate then reacts with ROS to produce a fluorescent product.
Biochemical And Physiological Effects
Nitrotriazolone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress in cells. It has also been shown to inhibit the activity of various enzymes, including peroxidases, oxidases, and catalases. Nitrotriazolone has been shown to induce apoptosis in cancer cells and to have anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone in lab experiments is its ability to selectively detect ROS in cells. Nitrotriazolone is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone is its potential toxicity, which can limit its use in certain experimental systems.
Future Directions
There are many potential future directions for research involving 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Some possible areas of investigation include the development of new synthetic methods for 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone, the exploration of its anti-tumor properties, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone and its effects on cellular signaling pathways.
Synthesis Methods
Nitrotriazolone can be synthesized using a variety of methods, including the reaction of 5-nitrofurfural with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Other methods include the reaction of 5-nitrofurfural with acetic anhydride and ammonium acetate, followed by treatment with hydrazine hydrate and acetic anhydride.
properties
CAS RN |
1600-61-9 |
|---|---|
Product Name |
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one |
Molecular Formula |
C7H6N4O4 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-methyl-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C7H6N4O4/c1-10-7(12)8-6(9-10)4-2-3-5(15-4)11(13)14/h2-3H,1H3,(H,8,9,12) |
InChI Key |
VPGANWWUEZSJQK-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1C(=O)NC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



